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Compound of Interest

Compound Name: Eilatin

Cat. No.: B218982 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Eilatin is a heptacyclic aromatic alkaloid, a unique and highly symmetrical marine natural

product first isolated from the Red Sea purple tunicate Eudistoma sp.[1] As a member of the

pyridoacridine class of alkaloids, Eilatin has garnered significant interest within the scientific

community due to its potent biological activities, particularly its promising antileukemic effects.

This technical guide provides a comprehensive overview of Eilatin, including its chemical and

physical properties, biological activities with a focus on its anticancer properties, and detailed

experimental protocols relevant to its study.

Chemical and Physical Properties
Eilatin is characterized by its rigid, planar heptacyclic structure. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₄H₁₂N₄ [2]

Molecular Weight 356.4 g/mol [2]

IUPAC Name

3,13,16,26-

tetrazaheptacyclo[13.11.1.1²,¹⁰

.0⁴,⁹.0¹⁹,²⁷.0²⁰,²⁵.0¹⁴,²⁸]octacos

a-

1(26),2,4,6,8,10(28),11,13,15,

17,19(27),20,22,24-

tetradecaene

[2]

CAS Number 120154-96-3 [2]

Appearance

Not reported in detail, but

pyridoacridine alkaloids are

often colored.

Solubility

Not explicitly reported, but

likely soluble in organic

solvents like DMSO.

Biological Activity and Mechanism of Action
The most well-documented biological activity of Eilatin is its potent antileukemic effect,

specifically against Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia

(CML).[3]

Antileukemic Activity
Studies have shown that Eilatin inhibits the in vitro proliferation of myeloid progenitor cells

(CFU-C) from CML patients in a dose-dependent manner.[3] A key finding is its ability to

significantly reduce the levels of the BCR/ABL fusion protein, the hallmark of Ph+ CML, in

CD34+ cells.[3]
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Cell Type Treatment Effect Reference

CML patient-derived

myeloid progenitor

cells (CFU-C)

Eilatin (10⁻⁷ M and

10⁻⁶ M) for 16 hours

Statistically significant

inhibition of

proliferation compared

to normal progenitor

cells.

[3]

CML patient-derived

CD34+ cells

Eilatin (10⁻⁷ M) for 16

hours

Marked inhibition of

proliferation in liquid

culture.

[3]

CML patient-derived

CD34+ cells

Eilatin (10⁻⁷ M) for 16

hours

Reduction in

BCR/ABL fusion

signals from 94.6% to

54.5%.

[3]

Postulated Mechanisms of Action
While the precise molecular targets of Eilatin have not been fully elucidated, its structural

similarity to other pyridoacridine alkaloids suggests potential mechanisms of action, including

DNA intercalation and inhibition of topoisomerase enzymes.[4][5] These mechanisms are

known to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Pyridoacridine alkaloids are known to insert themselves between the base pairs of DNA, a

process known as intercalation.[5][7] This can interfere with DNA replication and transcription,

leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds can inhibit the

activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems

during replication.[4][8] Inhibition of these enzymes leads to the accumulation of DNA strand

breaks, which also triggers apoptotic pathways.[9]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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